2-Methyl-3-(trifluoromethyl)-DL-phenylalanine is a synthetic amino acid derivative notable for its trifluoromethyl group, which imparts unique chemical properties. This compound is primarily used in scientific research, including chemistry, biology, and medicine, where it serves as a building block for complex organic molecules and has potential therapeutic applications. The presence of the trifluoromethyl group enhances its interactions with proteins and enzymes, making it a subject of interest in biochemical studies .
The synthesis of 2-Methyl-3-(trifluoromethyl)-DL-phenylalanine typically involves several key steps:
The molecular structure of 2-Methyl-3-(trifluoromethyl)-DL-phenylalanine can be represented as follows:
The trifluoromethyl group contributes significantly to the compound's steric and electronic properties, influencing its reactivity and interaction with biological systems .
2-Methyl-3-(trifluoromethyl)-DL-phenylalanine can participate in several chemical reactions:
These reactions are critical for its application in synthesizing other compounds or modifying existing ones.
The mechanism of action for 2-Methyl-3-(trifluoromethyl)-DL-phenylalanine primarily involves its interaction with biomolecules:
These mechanisms highlight the compound's potential role in therapeutic contexts.
2-Methyl-3-(trifluoromethyl)-DL-phenylalanine has diverse applications across several fields:
Phenylalanine ammonia lyases (PALs) enable the stereoselective synthesis of non-canonical phenylalanines via ammonia addition to cinnamic acid derivatives. For 2-Methyl-3-(trifluoromethyl)-DL-phenylalanine, engineered PALs from Petroselinum crispum (PcPAL) catalyze the addition of ammonia to m-(trifluoromethyl)-substituted cinnamic acid precursors. This biocatalytic route achieves up to 60% conversion under optimized conditions (6 M NH₄OH, pH 10, OD₆₀₀ ~2 whole-cell biocatalysts), though substrate solubility constraints limit concentrations to <5 mM [8]. The DL-configuration arises from the enzyme’s ability to accept both enantiomers of the precursor or racemization under reaction conditions.
Biocatalyst | Substrate | NH₃ Source | Conversion (%) | Reaction Time |
---|---|---|---|---|
PcPAL variant | 3-(CF₃)-Cinnamic acid | 6 M NH₄OH | 60.3 | 24 h |
PcPAL variant | 3-(CF₃)-Cinnamic acid | 2 M NH₄CO₂NH₄ | <1 | 24 h |
Rational mutagenesis of PcPAL’s substrate-binding pocket enhances activity toward sterically demanding meta-substituted cinnamates. Key mutations (e.g., I460V, S143A) expand the hydrophobic binding region, improving catalytic efficiency (kcat/KM) for m-trifluoromethylcinnamic acid by >3-fold compared to wild-type PAL [8]. Whole-cell biocatalysts expressing these variants achieve 34–76% yields for m-substituted phenylalanines at 2–50 mM substrate concentrations. However, electron-withdrawing groups (e.g., CF₃) reduce solubility and conversion at higher concentrations (>10 mM), necessitating fed-batch strategies [8].
Negishi cross-coupling enables direct assembly of the trifluoromethylated aromatic backbone and alanine side chain. This route employs:
Aryl Halide | Organozinc | Catalyst | Yield (%) | Key Challenge |
---|---|---|---|---|
2-Br-6-(CF₃)C₆H₃CH₃ | ICH₂CH(NHCbz)COOMe/Zn | Pd(PPh₃)₄ | 54 | Steric hindrance |
4-F-C₆H₄Br | ICH₂CH(NHCbz)COOMe/Zn | Pd(dba)₂ | 76 | Electronic effects |
A "masked ketone" approach circumvents instability issues during peptide coupling:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0